Methyl 2-chloro-3-(trifluoromethyl)benzoate
CAS No.: 378231-19-7
Cat. No.: VC4063431
Molecular Formula: C9H6ClF3O2
Molecular Weight: 238.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 378231-19-7 |
|---|---|
| Molecular Formula | C9H6ClF3O2 |
| Molecular Weight | 238.59 g/mol |
| IUPAC Name | methyl 2-chloro-3-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 |
| Standard InChI Key | LEECXUQPLLXGGK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl |
| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s molecular formula is C₁₀H₇ClF₃O₂, with a molecular weight of 257.61 g/mol. The chlorine and trifluoromethyl groups occupy adjacent positions on the benzene ring, creating steric and electronic effects that differentiate it from its isomers. For comparison, methyl 2-chloro-5-(trifluoromethyl)benzoate (a meta-substituted analog) exhibits distinct NMR characteristics due to variations in substituent orientation.
Table 1: Comparative Substituent Effects on Benzoate Isomers
*Predicted based on analogous compounds .
Spectroscopic Characteristics
The trifluoromethyl group induces significant deshielding in ¹⁹F NMR, typically appearing as a singlet between δ -59 to -62 ppm for ortho-substituted derivatives . In ¹H NMR, the aromatic protons resonate as multiplet signals between δ 7.4–8.1 ppm, with coupling patterns dependent on substituent proximity .
Synthesis and Optimization Strategies
General Synthetic Routes
The synthesis of methyl 2-chloro-3-(trifluoromethyl)benzoate likely follows methodologies established for related trifluoromethylated benzoates:
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Esterification of Pre-Functionalized Benzoic Acids:
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Direct Trifluoromethylation:
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Esterification | 70–86 | >95 | Acid catalyst handling |
| Direct CF₃ Insertion | 65–81 | 90–95 | Side reactions with ortho-Cl |
Reaction Optimization
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Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency by stabilizing Cu intermediates .
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Catalyst Loading: Stoichiometric Cu(O₂CF₂SO₂F)₂ (2 equiv.) maximizes CF₃ incorporation while minimizing halogen scrambling .
Physicochemical Properties and Reactivity
Thermal and Solubility Profiles
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Melting Point: Estimated 45–50°C (lower than para-substituted analogs due to reduced symmetry).
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Lipophilicity: LogP ≈ 2.8 (calculated), enhanced by the -CF₃ group’s hydrophobicity.
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Solubility: Sparingly soluble in water (<0.1 g/L), miscible with organic solvents (e.g., ethanol, ethyl acetate).
Reactivity in Substitution Reactions
The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling derivatization:
Reaction rates are modulated by the electron-withdrawing -CF₃ group, which activates the ring toward SNAr.
Applications in Agrochemical and Pharmaceutical Research
Herbicidal Activity
Methyl 2-chloro-3-(trifluoromethyl)benzoate serves as a precursor to pyrimidinyl benzoate herbicides, analogous to butafenacil. The -CF₃ group enhances herbicidal potency by improving membrane permeability and target-site binding.
Pharmaceutical Intermediate
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Enzyme Inhibition: The compound’s analogs inhibit reverse transcriptase and proteases, with IC₅₀ values in the micromolar range.
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Antimicrobial Potential: Structural similarity to active benzoates suggests utility against Gram-positive bacteria.
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